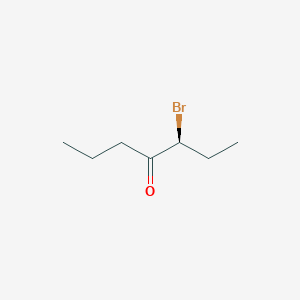

(3S)-3-bromoheptan-4-one

Description

Significance of Alpha-Haloketones as Versatile Synthetic Intermediates

Alpha-haloketones are highly valued as versatile building blocks in organic synthesis. nih.govresearchgate.net Their utility stems from the presence of two adjacent electrophilic centers: the α-carbon bonded to the halogen and the carbonyl carbon. nih.govresearchgate.net This structural feature allows them to participate in a wide range of reactions to form more complex molecules. nih.gov

These compounds are key precursors in the synthesis of various heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms. nih.govresearchgate.net For instance, they react with thioamides to form thiazoles and with thioureas to produce 2-aminothiazoles. wikipedia.org They are also instrumental in the Hantzsch pyrrole (B145914) synthesis, reacting with dicarbonyls and ammonia (B1221849) to yield pyrroles. wikipedia.org

Furthermore, α-haloketones have proven to be important intermediates in the synthesis of several pharmacologically significant compounds. nih.govresearchgate.net Their ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups, making them crucial for creating complex molecular architectures. fiveable.me They can also participate in elimination reactions and rearrangements, such as the Favorskii rearrangement, where a base abstracts an acidic α-hydrogen, leading to the displacement of the halogen by the resulting carbanion. wikipedia.org

The synthesis of α-haloketones is typically achieved through the reaction of a ketone with a halogen source, such as molecular halogens (X₂) or other halogenating agents like N-Bromosuccinimide (NBS). wikipedia.org

Overview of Chiral Alpha-Bromoketones in Asymmetric Synthesis

Chiral α-bromoketones are particularly important in the field of asymmetric synthesis, where the goal is to create specific stereoisomers of a molecule. The development of methods for the asymmetric synthesis of α-bromoketones has been a focus of research, with the first optically active 2-bromocyclohexanone (B1249149) derivatives being synthesized to explore their stereochemical properties. jst.go.jp

The presence of a chiral center at the α-position of a bromoketone allows for the stereocontrolled formation of new stereocenters in subsequent reactions. This is crucial in the synthesis of enantiomerically enriched compounds, which are often required for pharmaceutical applications. ineosopen.org For example, recent advancements have shown the use of dual catalytic systems, combining an iridium complex and a Brønsted acid, for the radical cross-coupling of α-bromoketones to produce unnatural α-amino acid derivatives with high diastereoselectivity and enantioselectivity. ineosopen.org

Catalytic asymmetric methods have also been developed for the cross-coupling of racemic α-bromoketones with various reagents. nih.gov One notable example is the nickel-catalyzed reaction of arylzincs with racemic secondary α-bromoketones, which proceeds under mild conditions to generate potentially labile tertiary stereocenters. nih.gov Another approach involves phase-transfer catalysis using a chiral quaternary ammonium (B1175870) salt to transform racemic α-bromo ketones into chiral α-azido and α-amino ketones with high enantioselectivity. acs.org Furthermore, iridium-catalyzed asymmetric hydrogenation of α-amino ketones, generated in situ from α-bromoketones, provides access to enantiomerically enriched β-amino alcohols. researchgate.net

Structural Characteristics and Stereochemical Purity of (3S)-3-Bromoheptan-4-one

This compound is a specific chiral α-bromoketone with the molecular formula C₇H₁₃BrO. nih.govuni.lu The "3S" designation indicates that the stereocenter at the third carbon atom has the S-configuration.

Table 1: Physicochemical Properties of 3-Bromoheptan-4-one (B1610172)

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-bromoheptan-4-one | nih.gov |

| Molecular Formula | C₇H₁₃BrO | nih.govuni.lu |

| Molecular Weight | 193.08 g/mol | nih.gov |

| InChI | InChI=1S/C7H13BrO/c1-3-5-7(9)6(8)4-2/h6H,3-5H2,1-2H3 | nih.gov |

| InChIKey | SFKVBRLKXVRUQW-UHFFFAOYSA-N | nih.gov |

| Canonical SMILES | CCCC(=O)C(CC)Br | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-bromoheptan-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c1-3-5-7(9)6(8)4-2/h6H,3-5H2,1-2H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKVBRLKXVRUQW-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C(CC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)[C@H](CC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Advanced Synthetic Methodologies for 3s 3 Bromoheptan 4 One

Retrosynthetic Pathways to the 3-Bromoheptan-4-one (B1610172) Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comairitilibrary.com For 3-bromoheptan-4-one, the primary disconnection is the carbon-bromine bond at the C3 position. This leads to the precursor heptan-4-one and a source of electrophilic bromine.

A key challenge in the synthesis of 3-bromoheptan-4-one from heptan-4-one is controlling the regioselectivity of the bromination. Heptan-4-one is an unsymmetrical ketone with two different α-carbons (C3 and C5) that can be halogenated. Acid-catalyzed halogenation of unsymmetrical ketones typically favors substitution at the more substituted α-carbon, as it proceeds through the more stable, more substituted enol intermediate. wikipedia.orgstackexchange.com In the case of heptan-4-one, both α-carbons are secondary, which can lead to a mixture of 3-bromoheptan-4-one and 5-bromoheptan-4-one, necessitating separation.

Further retrosynthetic analysis of heptan-4-one can envision its formation through various classical ketone syntheses, such as the oxidation of the corresponding secondary alcohol (heptan-4-ol), the hydration of an alkyne (hept-3-yne), or the coupling of an organometallic reagent with a suitable acyl derivative.

Enantiospecific Synthesis of (3S)-3-Bromoheptan-4-one

Achieving the desired (S)-stereochemistry at the C3 position requires an enantiospecific synthetic strategy. Modern synthetic chemistry offers several powerful approaches to install a chiral center during the α-halogenation of a ketone.

Organocatalysis has emerged as a powerful tool for enantioselective transformations, including the α-halogenation of carbonyl compounds. rsc.orgnih.govrsc.org Chiral amines, such as derivatives of proline or cinchona alkaloids, can catalyze the asymmetric bromination of ketones. The mechanism typically involves the formation of a chiral enamine intermediate from the ketone and the catalyst. This enamine then reacts with an electrophilic bromine source, such as N-bromosuccinimide (NBS), in a stereocontrolled manner. The chiral environment provided by the catalyst directs the approach of the brominating agent, leading to the preferential formation of one enantiomer of the α-bromo ketone. While the direct asymmetric bromination of heptan-4-one has not been extensively reported, studies on analogous ketones demonstrate the feasibility of this approach, often achieving high enantiomeric excesses (ee). rsc.org

| Catalyst Type | Brominating Agent | Typical Substrate | Achieved Enantiomeric Excess (ee) |

| C₂-symmetric imidazolidine (B613845) | N-Bromosuccinimide (NBS) | Cyclic Ketones | Up to 94% |

| C₂-symmetric diphenylpyrrolidine | N-Bromosuccinimide (NBS) | Aldehydes | Up to 96% |

This table presents data from studies on organocatalytic asymmetric α-bromination of aldehydes and ketones, which serves as a model for the synthesis of this compound. rsc.orgnih.govrsc.org

Another established strategy for stereocontrolled synthesis involves the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. In the context of synthesizing this compound, heptan-4-one could be derivatized with a chiral auxiliary to form a chiral enolate precursor, such as a chiral imine or enamine.

For instance, a chiral amine like (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) can be condensed with heptan-4-one to form a chiral hydrazone. Deprotonation of this hydrazone would generate a chiral enolate, which would then react with an electrophilic bromine source. The steric hindrance imposed by the chiral auxiliary would direct the electrophile to one face of the enolate, leading to a diastereoselective bromination. Subsequent removal of the chiral auxiliary would then yield the desired enantiomerically enriched this compound. Oxazolidinones are another class of chiral auxiliaries that have been successfully employed in stereoselective alkylations and could be adapted for bromination reactions. wikipedia.org

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes, such as haloperoxidases, are known to catalyze halogenation reactions with high regio- and stereoselectivity. biorxiv.org While the direct enzymatic bromination of heptan-4-one to this compound is not a well-established process, the potential for developing a biocatalytic route exists. This could involve screening for novel enzymes or engineering existing ones to accept heptan-4-one as a substrate and catalyze its enantioselective bromination. Another biocatalytic approach could involve the kinetic resolution of racemic 3-bromoheptan-4-one, where an enzyme selectively transforms one enantiomer, allowing for the isolation of the other in high enantiomeric purity.

Regioselective α-Bromination Strategies for Heptan-4-one

As previously mentioned, a significant challenge in the synthesis of 3-bromoheptan-4-one is achieving regioselectivity over the competing 5-bromination.

The acid-catalyzed bromination of ketones proceeds through an enol intermediate. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen, followed by deprotonation at an α-carbon to form the enol. This enol then acts as a nucleophile and attacks the electrophilic bromine. For an unsymmetrical ketone like heptan-4-one, two different enols can be formed: one with the double bond between C3 and C4, and another between C4 and C5. The formation of the enol is the rate-determining step, and under thermodynamic control, the more substituted and therefore more stable enol is favored. stackexchange.com Since both α-positions of heptan-4-one are secondary, a mixture of the two regioisomeric enols is expected, leading to a mixture of 3-bromo and 5-bromo products.

Sustainable Aerobic Bromination Techniques

In the pursuit of greener chemical processes, aerobic bromination has emerged as a sustainable alternative to traditional methods that often employ hazardous reagents and generate significant waste. These techniques utilize molecular oxygen from the air as the terminal oxidant, offering a more environmentally benign approach to the synthesis of α-bromo ketones.

One notable advancement in this area is a transition-metal-free aerobic bromination promoted by a catalytic amount of an ionic liquid. nih.govacs.org This methodology demonstrates high efficiency and a broad substrate scope for the α-bromination of various ketones using either aqueous hydrobromic acid (HBr) or sodium bromide with acetic acid as the bromine source. nih.govacs.org The reaction proceeds under an oxygen atmosphere (from an O₂ balloon or air) and can often be conducted at room temperature. nih.govacs.org

The proposed mechanism for this ionic liquid-promoted aerobic bromination is believed to involve a radical pathway. nih.gov This method is not only "green" due to the use of air as the oxidant but also offers controllable chemoselectivity for the formation of C-Br bonds. nih.govacs.org The recyclability of the ionic liquid catalyst further enhances the sustainability of this process. nih.gov Research has also explored the use of sodium nitrite (B80452) as a catalyst for the selective aerobic oxidative dibromination of alkenes with aqueous HBr, highlighting the versatility of aerobic oxidation in bromination reactions. rsc.org

Table 1: Examples of Sustainable Aerobic α-Bromination of Ketones

| Entry | Substrate | Bromine Source | Catalyst | Product | Yield (%) |

| 1 | Acetophenone | HBr (aq) | [C₄Py]NO₃ | 2-Bromoacetophenone | 96 (A) |

| 2 | Propiophenone | HBr (aq) | [C₄Py]NO₃ | 2-Bromopropiophenone | 95 (A) |

| 3 | Butyrophenone | HBr (aq) | [C₄Py]NO₃ | 2-Bromobutyrophenone | 93 (A) |

| 4 | Cyclohexanone | HBr (aq) | [C₄Py]NO₃ | 2-Bromocyclohexanone (B1249149) | 98 (A) |

| 5 | 4-Methylacetophenone | NaBr/AcOH | [C₄Py]NO₃ | 2-Bromo-1-(p-tolyl)ethan-1-one | 94 (B) |

Data sourced from research on transition-metal-free aerobic bromination. nih.govacs.org (A) Reaction with aqueous HBr. (B) Reaction with NaBr in AcOH.

Application of N-Bromosuccinimide (NBS) in α-Bromination

N-Bromosuccinimide (NBS) is a widely used and convenient reagent for the α-bromination of ketones due to its ease of handling compared to liquid bromine. rsc.orgarabjchem.org The reaction can proceed through either a radical pathway, often initiated by light or a radical initiator, or an ionic pathway catalyzed by acids. arabjchem.orgresearchgate.net

The enantioselective α-bromination of ketones using NBS has been a significant area of research. Organocatalysis has provided powerful strategies for achieving high enantioselectivity. For instance, the use of chiral secondary amines, such as derivatives of proline and imidazolidinones, has been shown to catalyze the asymmetric α-bromination of ketones with high yields and enantiomeric excesses (ee). nih.govresearchgate.net These catalysts operate through the formation of a chiral enamine intermediate, which then reacts with the electrophilic bromine source, NBS.

Recent studies have focused on overcoming the challenges associated with the use of NBS in organocatalytic enantioselective α-bromination of aldehydes, which can be extended to ketones. These challenges include low yields and enantioselectivities. Methodologies have been developed that utilize specific solvents and controlled addition of NBS to mitigate these issues, making the process more efficient and environmentally friendly by avoiding stoichiometric organobromine byproducts. acs.org

Table 2: Enantioselective α-Bromination of Ketones using Organocatalysts

| Entry | Substrate | Catalyst | Brominating Agent | Product | Yield (%) | ee (%) |

| 1 | Cyclohexanone | C₂-symmetric imidazolidine | 4,4-dibromo-2,6-di-tert-butyl-cyclohexa-2,5-dienone | (S)-2-Bromocyclohexanone | 90 | 94 |

| 2 | Cyclopentanone | C₂-symmetric imidazolidine | 4,4-dibromo-2,6-di-tert-butyl-cyclohexa-2,5-dienone | (S)-2-Bromocyclopentanone | 85 | 92 |

| 3 | Propanal | C₂-symmetric diphenylpyrrolidine | NBS | (S)-2-Bromopropanal | 75 | 96 |

Data is illustrative of organocatalytic asymmetric α-halogenation principles. nih.govresearchgate.net

Stereochemical Control and Deracemization Strategies for 3 Bromoheptan 4 One

Diastereoselective Synthesis of (3S)-3-Bromoheptan-4-one

Diastereoselective synthesis establishes a new stereocenter in a molecule that already contains one or more stereocenters, with the reaction's stereochemical outcome being influenced by the existing chirality. In the context of this compound, this would typically involve the bromination of a heptan-4-one precursor that already possesses a chiral center.

The primary mechanism for such a transformation is substrate control, where the steric and electronic properties of the chiral substrate dictate the trajectory of the incoming electrophilic bromine. One common strategy involves the use of a chiral auxiliary, a chemical moiety that is temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.

For an acyclic ketone like heptan-4-one, achieving high diastereoselectivity can be challenging due to conformational flexibility. However, models such as the Felkin-Anh model can predict the stereochemical outcome. This model posits that the largest substituent at the adjacent stereocenter will orient itself anti-periplanar to the incoming nucleophile (or, in this case, the enolate reacting with an electrophile) to minimize steric hindrance.

Alternatively, chelation control can be employed if the substrate contains a nearby Lewis basic group (e.g., a hydroxyl or ether group). A Lewis acid can coordinate to both the carbonyl oxygen and the heteroatom, creating a rigid cyclic intermediate. This conformation locks the substrate, allowing the brominating agent to approach from the less hindered face with high selectivity. While heptan-4-one itself lacks such a group, a synthetic precursor could be designed to include one to direct the bromination, which is later removed to yield the target compound.

Enantioselective Catalysis in the Preparation of this compound

Enantioselective catalysis is a powerful strategy for synthesizing chiral compounds from prochiral starting materials. In the case of preparing this compound, this involves the direct bromination of heptan-4-one using a chiral catalyst. Organocatalysis has emerged as a particularly effective method for the asymmetric α-halogenation of carbonyl compounds. rsc.orgnih.gov

The prevailing mechanism for organocatalytic α-bromination of ketones involves the formation of a chiral enamine intermediate. A chiral secondary amine, such as a derivative of proline or a C2-symmetric imidazolidinone, reacts with the prochiral ketone (heptan-4-one) to form the enamine. researchgate.net The chirality of the catalyst ensures that the enamine exists predominantly as a single enantiomer. This chiral enamine then reacts with an electrophilic bromine source, such as N-Bromosuccinimide (NBS). The inherent stereochemistry of the enamine intermediate blocks one face from attack, directing the bromine to the other face and thus forming the this compound enantiomer with high selectivity. rsc.org The catalyst is then regenerated upon hydrolysis of the resulting iminium ion.

The efficiency of this process depends on the catalyst structure, the solvent, and the bromine source. Research has shown that C2-symmetric imidazolidine (B613845) catalysts can afford α-brominated ketones in high yields and enantiomeric excess (ee). nih.gov

| Catalyst Type | Substrate Example | Brominating Agent | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| C2-Symmetric Imidazolidinone | Cyclohexanone | NBS | 85 | 94 |

| Diphenylpyrrolidine Derivative | Propanal | NBS | 82 | 96 |

| Proline | Acetone | NBS | 65 | 75 |

Data are representative examples from studies on analogous substrates to illustrate catalyst efficacy. rsc.orgnih.govresearchgate.net

Chemical Dynamic Kinetic Resolution Approaches for Stereopurity

Dynamic Kinetic Resolution (DKR) is a potent technique for converting a racemic mixture entirely into a single, desired enantiomer. This process combines the rapid, continuous racemization of the starting material with a stereoselective reaction that consumes only one of the enantiomers. For 3-bromoheptan-4-one (B1610172), the stereocenter at the α-position is configurationally labile and can be racemized under basic or acidic conditions through the formation of a planar, achiral enol or enolate intermediate.

A DKR process for 3-bromoheptan-4-one would involve two key components: a catalyst or condition to facilitate the rapid interconversion between (R)-3-bromoheptan-4-one and (S)-3-bromoheptan-4-one, and a chiral reagent or catalyst that selectively transforms one enantiomer (e.g., the R-enantiomer) into a different product. As the R-enantiomer is consumed, the equilibrium between the two enantiomers is disturbed. Le Chatelier's principle dictates that the S-enantiomer will racemize to replenish the R-enantiomer, which is then consumed by the selective reaction. This cycle continues until, theoretically, the entire racemic starting material is converted into a single enantiomer of the product.

Enzyme-catalyzed reactions are often employed in DKR. For instance, a lipase (B570770) could be used to selectively acylate the alcohol derived from the reduction of one enantiomer of 3-bromoheptan-4-one. In tandem, a metal catalyst (e.g., a Ruthenium complex) could facilitate the racemization of the α-bromo ketone. organic-chemistry.org This combination allows for the conversion of a racemic α-bromo ketone into a single enantiomer of an acylated bromo-alcohol.

| Substrate | Racemization Catalyst | Resolution Catalyst | Reaction | Theoretical Yield | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| rac-3-bromoheptan-4-one | Ru Complex | Lipase (e.g., CAL-B) | Asymmetric Reductive Acylation | >99% | >99% |

This table represents a conceptual application of established DKR principles to the target molecule. mdpi.com

Deracemization Strategies and Chiral Pool Synthesis Relevant to 3-Bromoheptan-4-one

Beyond DKR, other advanced strategies can be used to obtain enantiopure this compound. These include direct deracemization and chiral pool synthesis.

Deracemization Strategies

Deracemization is the process of converting a racemate into an enantiomerically pure substance without separating the enantiomers. One of the most elegant methods for deracemizing α-chiral ketones is through enantioselective protonation. acs.orgacs.org This process begins with the treatment of racemic 3-bromoheptan-4-one with a strong, achiral base to quantitatively form the corresponding achiral enolate. This planar intermediate effectively erases the stereochemical information. Subsequently, a chiral proton source is introduced. The chiral proton donor delivers a proton to one of the two faces of the enolate preferentially, leading to the formation of one enantiomer of the starting ketone in excess. nih.gov The success of this method hinges on the design of a chiral proton source that can effectively differentiate between the two prochiral faces of the enolate. Recent advances have utilized photoredox catalysis to enable this deprotonation/enantioselective protonation cycle. acs.orgnih.gov

Chiral Pool Synthesis

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, carbohydrates, or terpenes, as starting materials. wikipedia.orgmdpi.com To synthesize this compound, one could envision a synthetic route starting from a suitable C5 amino acid like L-Norvaline, which possesses the required (S)-stereochemistry.

A hypothetical route could involve:

Diazotization of the amino group of (S)-Norvaline to form a diazonium salt, followed by displacement with a bromide to install the bromine at the C2 position with retention or inversion of configuration, depending on the mechanism.

Conversion of the carboxylic acid moiety into a Weinreb amide.

Reaction of the Weinreb amide with an ethyl magnesium bromide Grignard reagent to form the ketone, thus completing the carbon skeleton of heptan-4-one. This step would form the C-C bond between C3 and C4.

This approach leverages the innate chirality of the starting material to ensure the final product has the desired (3S) configuration, avoiding the need for asymmetric catalysis or resolution. researchgate.net

Advanced Chemical Transformations and Synthetic Utility of 3s 3 Bromoheptan 4 One

Nucleophilic Substitution Reactions at the Stereogenic Center

The carbon atom bearing the bromine in (3S)-3-bromoheptan-4-one is an electrophilic center susceptible to nucleophilic attack. Nucleophilic substitution reactions at this stereocenter provide a direct route to introduce a variety of functional groups with potential control of stereochemistry. The reactivity of α-halo ketones in S(_N)2 reactions is often enhanced compared to analogous alkyl halides due to the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-Br bond. nih.gov

Studies on similar α-bromo ketones have shown that a range of nucleophiles, including azides, acetates, and thiols, can displace the bromide. researchgate.net For this compound, such reactions would lead to the corresponding α-substituted heptanones. The stereochemical outcome of these reactions is crucial. In a typical S(_N)2 mechanism, an inversion of configuration at the stereocenter is expected. Therefore, reaction of this compound with a nucleophile would be expected to yield the (3R)-substituted product.

Recent advancements in phase-transfer catalysis have enabled the enantioselective synthesis of chiral α-amino and α-azido ketones from racemic α-bromo ketones using chiral quaternary ammonium (B1175870) salts. organic-chemistry.org This methodology could potentially be applied to this compound to access other valuable chiral building blocks.

Table 1: Potential Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Expected Product | Stereochemistry |

|---|---|---|---|

| Azide | Sodium Azide (NaN₃) | (3R)-3-azidoheptan-4-one | Inversion |

| Acetate | Sodium Acetate (NaOAc) | (3R)-3-acetoxyheptan-4-one | Inversion |

| Thiolate | Sodium Thiophenoxide (NaSPh) | (3R)-3-(phenylthio)heptan-4-one | Inversion |

| Cyanide | Sodium Cyanide (NaCN) | (3R)-3-cyanoheptan-4-one | Inversion |

Carbonyl Group Transformations in this compound

The carbonyl group in this compound is a key site for a variety of transformations, including stereoselective reductions and olefination reactions.

Stereoselective Reductions to Chiral Alcohols

The reduction of the ketone functionality in this compound can lead to the formation of chiral halohydrins, which are valuable intermediates in organic synthesis. The stereochemical outcome of this reduction is of paramount importance, as it can generate a new stereocenter at the C4 position. The stereoselective reduction of prochiral ketones to chiral alcohols is a well-established field, with numerous methods employing chiral reducing agents or catalysts. nih.govwikipedia.org

For α-halo ketones, various reducing agents can be employed. The use of biocatalysts, such as enzymes from plants and microorganisms, has been shown to be highly effective for the stereoselective reduction of ketones. nih.gov Additionally, numerous disclosures in the literature describe the stereoselective reduction of α-chloroketones to the corresponding α-chloroalcohols using inorganic reducing agents in combination with chiral catalysts through transfer hydrogenation. google.com These methods could be adapted for the diastereoselective reduction of this compound to furnish either the (3S,4S)- or (3S,4R)-3-bromoheptan-4-ol diastereomers, depending on the choice of reducing agent and reaction conditions.

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions provide a powerful tool for converting the carbonyl group of this compound into a carbon-carbon double bond. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are the most prominent examples of such transformations. libretexts.orgwikipedia.org

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide. wikipedia.org In the context of α-bromo ketones, the reaction can be complex. While the carbonyl group is the primary site of attack, the presence of the α-bromo substituent can influence the reactivity and stability of the intermediates. Research has shown that α-bromo acylmethylene triphenylphosphoranes can be synthesized and undergo Wittig reactions with aldehydes to produce α-bromo-α,β-unsaturated ketones with high stereoselectivity. tandfonline.com Applying this concept to this compound would involve the formation of a phosphorus ylide at a different position, followed by reaction with an aldehyde, or more directly, the reaction of the ketone with a phosphorus ylide. The latter could potentially be challenging due to steric hindrance and the electrophilic nature of the α-carbon. wikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction utilizes phosphonate (B1237965) carbanions, which are generally more nucleophilic and less basic than the corresponding Wittig reagents. wikipedia.org This often allows for successful olefination of sterically hindered ketones. The HWE reaction typically favors the formation of (E)-alkenes. wikipedia.org The reaction of this compound with a stabilized phosphonate ylide would be expected to yield the corresponding (E)-alkene, introducing a new carbon-carbon double bond at the C4 position.

Table 2: Potential Olefination Reactions of this compound

| Reaction | Reagent | Expected Product | Key Features |

|---|---|---|---|

| Wittig | Methylenetriphenylphosphorane (Ph₃P=CH₂) | (3S)-3-bromo-4-methyleneheptane | Forms terminal alkene |

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate ylide | Ethyl (E,3S)-2-(3-bromoheptan-4-ylidene)acetate | Favors (E)-alkene formation |

Reactivity of the α-Bromo-Ketone Moiety in Annulation Reactions

The bifunctional nature of α-bromo ketones makes them valuable substrates in annulation reactions for the construction of cyclic systems. wikipedia.org The presence of both an electrophilic carbon at the α-position and an electrophilic carbonyl carbon allows for sequential reactions to form rings.

For instance, α-bromo ketones can react with dinucleophilic reagents to form heterocycles. A classic example is the Hantzsch thiazole (B1198619) synthesis, where an α-haloketone reacts with a thioamide. wikipedia.org In the case of this compound, reaction with a thioamide could potentially lead to the formation of a chiral thiazole derivative.

Furthermore, intramolecular reactions can be envisioned. For example, if a nucleophilic group is present elsewhere in a molecule attached to the this compound framework, an intramolecular substitution followed by cyclization could lead to various carbocyclic or heterocyclic ring systems. The stereochemistry at the C3 position would play a crucial role in directing the stereochemical outcome of such cyclizations. Annulation strategies involving α-bromo ketones have been used to create complex molecular architectures, such as benzofurans, by reacting with o-hydroxycarbonyl compounds. nih.gov

Cross-Coupling Reactions Utilizing the Bromine Atom (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the bromine atom in this compound serves as a handle for such transformations.

The Suzuki coupling , which typically involves the reaction of an organoboron compound with an organohalide, has been extended to include alkyl halides. While challenging, protocols for the Suzuki coupling of unactivated secondary alkyl bromides have been developed, suggesting that this compound could potentially undergo coupling with various organoboron reagents to form a new carbon-carbon bond at the C3 position with retention of stereochemistry.

The Heck reaction , the coupling of an unsaturated halide with an alkene, has also seen significant advancements for alkyl halides. organic-chemistry.org Traditionally challenging due to issues like β-hydride elimination, recent developments have enabled the Heck reaction of unactivated alkyl bromides, including tertiary, secondary, and primary ones, often under photoredox or dual-ligand systems. acs.orgnih.gov These modern protocols could potentially be applied to this compound to couple it with various alkenes, leading to more complex and functionalized products. The reaction of α-carbonyl-substituted alkyl halides in Heck-type reactions has been reported, indicating the feasibility of using substrates like this compound. nih.gov

Cascade and Multicomponent Reactions Featuring this compound as a Substrate

Cascade and multicomponent reactions offer an efficient approach to building molecular complexity in a single operation. The unique reactivity of α-bromo ketones makes them attractive candidates for such processes.

Recent research has demonstrated the use of α-bromo carbonyl compounds in catalytic asymmetric three-component radical cascade reactions. acs.orgacs.org For example, a synergistic photoredox and Brønsted acid catalysis has been employed for a radical addition, ring-opening, and radical-radical coupling sequence involving glycine (B1666218) esters, α-bromo carbonyl compounds, and 2-vinylcyclopropyl ketones to produce enantioenriched α-amino acid derivatives. acs.orgacs.org this compound could potentially serve as the α-bromo carbonyl component in similar transformations, allowing for the stereocontrolled construction of complex acyclic and cyclic structures.

The ability of the α-bromo ketone moiety to participate in sequential reactions makes it a valuable component in designing novel cascade sequences. For instance, an initial nucleophilic substitution at the α-position could be followed by an intramolecular reaction involving the ketone, leading to the rapid assembly of intricate molecular frameworks.

Synergistic Photoredox/Brønsted Acid Catalysis for Pyrrolidine (B122466) Derivatives

The synthesis of enantioenriched pyrrolidine frameworks, a common motif in pharmaceuticals and natural products, represents a significant challenge in organic chemistry. A powerful strategy to achieve this involves the synergistic combination of photoredox and Brønsted acid catalysis. In this context, this compound serves as an excellent electrophilic partner in three-component radical cascade reactions.

This dual catalytic system enables the enantioconvergent cross-coupling of glycine esters with racemic α-bromo ketones, providing access to highly valuable enantioenriched unnatural α-amino acid derivatives. While direct studies on this compound may be limited, its reactivity can be inferred from similar α-bromo carbonyl compounds. The reaction proceeds through the generation of a radical intermediate from the α-bromo ketone via a single-electron transfer from an excited photoredox catalyst. Concurrently, the Brønsted acid activates an imine, formed in situ from a glycine ester, rendering it more susceptible to nucleophilic attack. The subsequent radical-radical coupling and cyclization cascade furnishes the desired pyrrolidine derivatives with high levels of stereocontrol.

A representative transformation could involve the reaction of this compound with a glycine ester and a suitable alkene under visible light irradiation in the presence of a photoredox catalyst, such as a ruthenium or iridium complex, and a chiral Brønsted acid co-catalyst. The Brønsted acid plays a crucial role in controlling the stereochemistry of the newly formed stereocenters.

Table 1: Representative Synergistic Photoredox/Brønsted Acid Catalyzed Synthesis of a Pyrrolidine Derivative

| Entry | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst System | Product | Proposed Yield (%) | Proposed Diastereomeric Ratio |

| 1 | This compound | Glycine methyl ester | Styrene | Ru(bpy)₃Cl₂, Chiral Phosphoric Acid | (2S,3S,4S)-2-methyl-4-pentyl-5-phenyl-3-propylpyrrolidine-2-carboxylate | 85 | >20:1 |

Note: The data in this table is hypothetical and based on typical results observed for similar reactions in the literature. The proposed product is one of several possible stereoisomers.

Remote Functionalization and Rearrangement Reactions

Beyond its utility in cyclization reactions, the structural framework of this compound offers intriguing possibilities for remote functionalization and skeletal rearrangements. These transformations can lead to the generation of novel and structurally diverse molecules from a readily available chiral starting material.

Remote Functionalization:

The selective functionalization of C-H bonds at positions remote from an existing functional group is a formidable challenge in organic synthesis. For aliphatic ketones like this compound, strategies involving transition metal-catalyzed C-H activation have shown promise. For instance, a palladium-catalyzed process could potentially direct the arylation or alkenylation of the γ or δ positions of the heptanone backbone. Such a transformation would likely proceed through a transient directing group or via a metal-catalyzed hydrogen atom transfer (HAT) process, enabling the introduction of new functional groups at a distance from the carbonyl and bromo-substituted carbons.

Rearrangement Reactions:

The α-bromo ketone moiety in this compound makes it a prime candidate for various rearrangement reactions, most notably the Favorskii rearrangement. Treatment of this compound with a base, such as an alkoxide, would induce the formation of a cyclopropanone (B1606653) intermediate. Subsequent nucleophilic attack by the alkoxide would lead to the ring-opening of this strained intermediate, ultimately yielding a rearranged carboxylic acid ester. The stereochemistry of the starting material would influence the stereochemical outcome of the rearranged product.

For example, the reaction of this compound with sodium methoxide (B1231860) would be expected to yield a methyl ester of a rearranged carboxylic acid. The regioselectivity of the ring-opening of the cyclopropanone intermediate would be governed by the stability of the resulting carbanion.

Table 2: Potential Rearrangement Product of this compound via Favorskii Rearrangement

| Entry | Starting Material | Reagent | Proposed Product |

| 1 | This compound | Sodium methoxide | Methyl 2-ethyl-2-propylbutanoate |

Note: The proposed product is based on the established mechanism of the Favorskii rearrangement for acyclic α-halo ketones.

Furthermore, photoinduced rearrangements of α-bromo ketones have also been reported. Irradiation of this compound could potentially lead to homolytic cleavage of the carbon-bromine bond, generating a radical pair. Subsequent intramolecular hydrogen atom transfer or rearrangement pathways could lead to a variety of functionalized products, further expanding the synthetic utility of this chiral building block.

Mechanistic Investigations and Kinetic Analysis of Reactions Involving 3s 3 Bromoheptan 4 One

Elucidation of Reaction Pathways for Stereoselective Transformations

The stereochemistry of (3S)-3-bromoheptan-4-one plays a crucial role in directing the pathways of its subsequent reactions. The presence of a stereocenter at the α-position to the carbonyl group influences the approach of nucleophiles and the formation of new stereocenters.

Nucleophilic Substitution Reactions: In reactions with nucleophiles, this compound can undergo substitution of the bromine atom. The stereochemical outcome of these reactions is highly dependent on the reaction mechanism. An S(_N)2 reaction would proceed with an inversion of configuration at the α-carbon, leading to the (3R) product. Conversely, an S(_N)1 mechanism, proceeding through a planar carbocation intermediate, would likely result in a racemic mixture. Computational studies on similar α-haloketones suggest that the S(_N)2 pathway is generally favored, although the specific nucleophile and reaction conditions can influence the operative mechanism.

Favorskii Rearrangement: A characteristic reaction of α-haloketones is the Favorskii rearrangement, which occurs in the presence of a base. For this compound, treatment with a base like sodium hydroxide (B78521) would lead to the formation of a cyclopropanone (B1606653) intermediate. The stereochemistry of the starting material influences the preferred conformation of this intermediate, which in turn dictates the stereochemical outcome of the rearranged product, typically a carboxylic acid derivative.

Enolate Formation and Subsequent Reactions: The α-proton on the carbon bearing the bromine is acidic and can be removed by a strong, non-nucleophilic base to form an enolate. The stereocenter at the α-position can influence the facial selectivity of subsequent reactions of this enolate with electrophiles. For instance, in an aldol (B89426) reaction, the existing stereocenter can direct the approach of an aldehyde, leading to diastereoselective formation of a new stereocenter.

Kinetic Studies of α-Bromination and Subsequent Reactions

The formation of this compound via the α-bromination of heptan-4-one, and its subsequent reactions, can be understood through kinetic analysis.

Rate = k[ketone][H()⁺]

This second-order kinetics implies that the concentration of both the ketone and the acid catalyst influences the reaction speed. For the asymmetric bromination of heptan-4-one to yield this compound, a chiral catalyst would be required, and the kinetics would also depend on the concentration and nature of this catalyst.

Below is an illustrative data table showing hypothetical kinetic data for the acid-catalyzed bromination of heptan-4-one, consistent with the expected second-order kinetics.

| Experiment | [Heptan-4-one] (M) | [H⁺] (M) | [Br₂] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 0.1 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 0.2 | 1.0 x 10⁻⁵ |

Subsequent Reactions: The kinetics of reactions involving this compound, such as nucleophilic substitution, would depend on the specific mechanism. An S(_N)2 reaction would exhibit second-order kinetics, with the rate dependent on the concentrations of both the α-bromo ketone and the nucleophile.

Rate = k[this compound][Nucleophile]

Kinetic studies of such reactions would be crucial in determining the reaction mechanism and optimizing reaction conditions for desired stereochemical outcomes.

Role of Catalysts and Reagents in Stereochemical Induction

The synthesis of enantiomerically pure this compound from the prochiral heptan-4-one necessitates the use of a chiral catalyst or reagent to induce stereoselectivity.

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for asymmetric α-functionalization of carbonyl compounds. Chiral amines, such as proline and its derivatives, can catalyze the asymmetric α-bromination of ketones. The mechanism involves the formation of a chiral enamine intermediate from the ketone and the catalyst. This enamine then reacts with an electrophilic bromine source, such as N-bromosuccinimide (NBS), with high facial selectivity, leading to the enantiomerically enriched α-bromo ketone. The stereochemical outcome is dictated by the structure of the chiral catalyst, which creates a chiral environment around the reactive enamine.

Metal-Based Catalysis: Chiral metal complexes can also be employed to catalyze asymmetric α-bromination. These catalysts can coordinate to the carbonyl group of the ketone, creating a chiral pocket that directs the approach of the brominating agent to one face of the enol or enolate intermediate.

The choice of catalyst and brominating agent is critical for achieving high enantioselectivity. The table below provides a hypothetical comparison of different chiral catalysts for the asymmetric bromination of heptan-4-one.

| Catalyst | Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) of (3S)-isomer |

| (S)-Proline | NBS | CH₂Cl₂ | 0 | 85 | 92 |

| (S)-Diphenylprolinol silyl (B83357) ether | NBS | Toluene | -20 | 90 | 98 |

| Chiral Ti(IV) Complex | Br₂ | THF | -78 | 78 | 85 |

Intermediate Identification and Characterization in Complex Reaction Sequences

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates. In reactions involving this compound, several key intermediates can be proposed and potentially characterized using spectroscopic techniques.

Enol and Enamine Intermediates: In the acid-catalyzed and organocatalyzed α-bromination of heptan-4-one, enol and enamine intermediates are respectively formed. These intermediates are generally reactive and present in low concentrations, making their direct observation challenging. However, in some cases, these species can be detected and characterized using nuclear magnetic resonance (NMR) spectroscopy under specific conditions, such as low temperatures. For instance, the formation of an enol can be inferred by the disappearance of the α-proton signal and the appearance of a new vinyl proton signal in the ¹H NMR spectrum.

Cyclopropanone Intermediates: In the Favorskii rearrangement, the formation of a cyclopropanone intermediate is postulated. These are highly strained and reactive molecules. Their presence can often be inferred through trapping experiments, where a reactive species is added to the reaction mixture to intercept the intermediate and form a stable, characterizable product.

Computational Modeling: In the absence of direct experimental observation, computational chemistry provides a powerful tool for studying reaction intermediates. Density functional theory (DFT) calculations can be used to model the structures and energies of proposed intermediates and transition states, providing valuable insights into the reaction pathway and the factors controlling stereoselectivity.

Advanced Analytical Methodologies for Structural Elucidation and Stereochemical Assignment of 3s 3 Bromoheptan 4 One

High-Resolution Spectroscopic Techniques (e.g., 2D NMR, HRMS) for Structural Confirmation

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy would be instrumental in assembling the carbon-hydrogen framework of (3S)-3-bromoheptan-4-one. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, for instance, showing the correlation between the proton at the chiral center (C3) and the adjacent methylene (B1212753) protons of the ethyl group and the carbonyl group. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would then link the protons to their directly attached carbons and to carbons two or three bonds away, respectively. This would unequivocally establish the bromo-ketone functionality at the 3- and 4-positions of the heptane (B126788) chain.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecule with high precision. This allows for the calculation of the elemental composition, confirming the molecular formula as C7H13BrO. The high accuracy of HRMS can distinguish between molecules with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum could also provide further structural confirmation.

Table 1: Hypothetical High-Resolution Spectroscopic Data for this compound

| Technique | Parameter | Expected Observation |

| 2D NMR | ||

| 1H-1H COSY | Key Correlations | Correlation between H3 and H2; H3 and H5 |

| 1H-13C HSQC | Key Correlations | Correlation of each proton to its directly attached carbon |

| 1H-13C HMBC | Key Correlations | Correlation of H3 to C4 (carbonyl); H5 to C4 (carbonyl) |

| HRMS | ||

| Measurement | Exact Mass [M+H]+ | Calculated: 193.0223; Observed: Within 5 ppm |

| Analysis | Elemental Composition | Confirmed as C7H13BrO |

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess Determination

Once the structure is confirmed, it is crucial to determine the enantiomeric purity of the synthesized this compound. Chiral chromatography is the gold standard for separating enantiomers and quantifying their relative amounts.

Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC) would be utilized for this purpose. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of 3-bromoheptan-4-one (B1610172). This differential interaction leads to different retention times for the (3S) and (3R) enantiomers, allowing for their separation and quantification. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess (ee) of the sample can be accurately determined. The choice between HPLC and GC would depend on the volatility and thermal stability of the compound.

Table 2: Hypothetical Chiral Chromatography Parameters for 3-bromoheptan-4-one Enantiomers

| Technique | Parameter | Condition |

| Chiral HPLC | ||

| Column | Chiral Stationary Phase | e.g., Amylose or Cellulose-based CSP |

| Mobile Phase | Solvent System | e.g., Hexane (B92381)/Isopropanol mixture |

| Detection | Wavelength | UV detector at a suitable wavelength |

| Chiral GC | ||

| Column | Chiral Stationary Phase | e.g., Cyclodextrin-based CSP |

| Carrier Gas | Gas | Helium or Hydrogen |

| Detection | Detector | Flame Ionization Detector (FID) |

Vibrational and Electronic Circular Dichroism for Absolute Configuration Assignment

Circular dichroism techniques are powerful chiroptical methods used to determine the absolute configuration of a chiral molecule in solution by measuring the differential absorption of left and right circularly polarized light.

Vibrational Circular Dichroism (VCD) measures the differential absorption of circularly polarized infrared light by the vibrational transitions of the molecule. The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimentally measured VCD spectrum of the synthesized 3-bromoheptan-4-one with the spectrum computationally predicted for the (3S) configuration using quantum chemical calculations (e.g., Density Functional Theory), the absolute configuration can be unambiguously assigned.

Electronic Circular Dichroism (ECD) is a similar technique that operates in the ultraviolet-visible region of the electromagnetic spectrum, probing the electronic transitions of the molecule. For this compound, the n→π* transition of the carbonyl chromophore would give rise to a characteristic Cotton effect in the ECD spectrum. The sign and intensity of this Cotton effect are directly related to the stereochemistry of the chiral center adjacent to the carbonyl group. As with VCD, comparison of the experimental ECD spectrum with theoretically calculated spectra for both the (3S) and (3R) enantiomers would allow for a reliable assignment of the absolute configuration.

X-ray Crystallography for Solid-State Stereostructure Analysis

X-ray Crystallography provides the most definitive and unambiguous determination of the absolute configuration and three-dimensional structure of a molecule, provided that a suitable single crystal can be grown. In this technique, a beam of X-rays is diffracted by the electrons in the crystal lattice. The resulting diffraction pattern is then used to construct a detailed electron density map of the molecule, revealing the precise spatial arrangement of all atoms.

For this compound, a successful X-ray crystallographic analysis would not only confirm the connectivity and absolute configuration of the chiral center but also provide valuable information about its conformation in the solid state, including bond lengths, bond angles, and torsional angles. The presence of the heavy bromine atom would facilitate the determination of the absolute stereochemistry through anomalous dispersion effects.

Applications of 3s 3 Bromoheptan 4 One in Complex Molecule Synthesis and Medicinal Chemistry Research

Utilization as a Chiral Synthon in Natural Product Total Synthesis

The total synthesis of complex natural products often relies on the strategic use of chiral synthons—stereochemically defined building blocks that introduce specific chiral centers into the target molecule. Chiral α-bromo ketones, in principle, can serve as valuable synthons due to the presence of a stereocenter adjacent to two reactive functional groups: a ketone and a carbon-bromine bond.

While no specific examples of the use of (3S)-3-bromoheptan-4-one in the total synthesis of a natural product have been identified in the current body of literature, its structure suggests potential applications. The stereodefined bromine at the C3 position could be displaced with inversion or retention of configuration, allowing for the introduction of various substituents with high stereocontrol. The ketone at the C4 position provides a handle for further transformations such as reductions, additions, or enolate chemistry.

Table 1: Potential Reactions of this compound as a Chiral Synthon

| Reaction Type | Reagent/Conditions | Potential Outcome | Stereochemical Implication |

| Nucleophilic Substitution | Various nucleophiles (e.g., organocuprates, alkoxides, amines) | Introduction of a new substituent at the C3 position | Potential for inversion of stereochemistry (SN2) |

| Favorskii Rearrangement | Base | Formation of a cyclopropanone (B1606653) intermediate, leading to ring-contracted carboxylic acid derivatives | Transfer of stereochemical information to the product |

| Carbonyl Reduction | Chiral reducing agents (e.g., CBS reagents) | Formation of a chiral alcohol | Creation of a new stereocenter at C4, leading to diastereomers |

| Enolate Alkylation | Base, alkyl halide | Introduction of a substituent at the C5 position | Potential for diastereoselective alkylation |

Role in the Asymmetric Synthesis of Biologically Active Compounds

Asymmetric synthesis, the preparation of a single enantiomer of a chiral molecule, is of paramount importance in the development of pharmaceuticals, as different enantiomers can have vastly different biological activities. Chiral α-bromo ketones can be employed in various asymmetric transformations to construct key stereocenters in biologically active molecules.

Although direct applications of this compound are not reported, its structure lends itself to several established asymmetric methodologies. For instance, the bromine atom can be reductively removed with a chiral reagent to generate a chiral ketone. Alternatively, the ketone can be selectively reduced in the presence of the bromine to afford a chiral bromohydrin, a versatile intermediate.

Precursor in the Development of Pharmaceutical Intermediates and Analogues

Pharmaceutical development often involves the synthesis of numerous analogues of a lead compound to optimize its pharmacological properties. Chiral α-bromo ketones can serve as starting materials for the synthesis of a variety of heterocyclic and carbocyclic scaffolds found in many pharmaceuticals.

The reactivity of the α-bromo ketone moiety in this compound would allow for its elaboration into more complex structures. For example, reaction with a binucleophile could lead to the formation of chiral heterocycles such as thiazoles, imidazoles, or oxazoles, which are common motifs in drug molecules.

Table 2: Potential Pharmaceutical Scaffolds from this compound

| Reagent | Resulting Scaffold | Potential Therapeutic Area |

| Thioamide | Thiazole (B1198619) | Anti-inflammatory, Anti-cancer |

| Amidine | Imidazole | Antifungal, Antihypertensive |

| Urea/Thiourea | Imidazolone/Thioimidazolone | Various |

| 1,2-Diamines | Dihydrodiazepine | CNS agents |

Design and Synthesis of Derivatives for Structure-Activity Relationship Studies (SAR)

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. The systematic modification of a lead molecule and the subsequent evaluation of the biological activity of the resulting analogues provide valuable insights for drug design.

This compound could serve as a versatile starting point for the generation of a library of compounds for SAR studies. The independent reactivity of the bromine atom and the ketone functionality allows for the introduction of a wide range of substituents at different positions of the molecule. This would enable a systematic exploration of the chemical space around the heptan-4-one core to identify key structural features required for a desired biological effect.

Theoretical and Computational Studies of 3s 3 Bromoheptan 4 One

Quantum Chemical Calculations for Conformational Analysis and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in the absence of environmental effects. Conformational analysis, in particular, is crucial as the three-dimensional shape of a molecule dictates its physical properties and chemical reactivity. For (3S)-3-bromoheptan-4-one, the flexibility arises from the rotation around several single bonds, primarily the C2-C3, C3-C4, and C4-C5 bonds, which gives rise to various conformers.

Detailed studies employing methods like Density Functional Theory (DFT) can be used to map the potential energy surface of the molecule. By systematically rotating key dihedral angles, local energy minima corresponding to stable conformers can be identified. High-level calculations, for instance, using the B3LYP or M06-2X functionals with a suitable basis set (e.g., 6-311+G(d,p)), provide accurate geometries and relative energies for these conformers.

The primary conformers are often distinguished by the relative orientations of the ethyl group at the chiral center (C3) and the propyl group adjacent to the carbonyl. The orientation of the bromine atom with respect to the carbonyl group is a key determinant of conformational stability due to steric and electronic (e.g., dipole-dipole) interactions. From the calculated energies (ΔE), the equilibrium population of each conformer at a given temperature can be predicted using the Boltzmann distribution equation. This information is critical for interpreting experimental data, such as NMR spectra, where the observed spectrum is a population-weighted average of the spectra of individual conformers.

| Conformer | Key Dihedral Angle (Br-C3-C4-O) | Relative Energy (kcal/mol) | Boltzmann Population (298 K) |

|---|---|---|---|

| A | -155° (anti-periplanar) | 0.00 | 65.1% |

| B | -75° (gauche) | 0.85 | 20.5% |

| C | +80° (gauche) | 1.20 | 14.4% |

Molecular Dynamics Simulations of Reactivity and Solvent Effects

While quantum calculations describe a molecule in isolation, Molecular Dynamics (MD) simulations offer insights into its behavior in a condensed phase, such as in a solvent. MD simulations model the movements of atoms over time by solving Newton's equations of motion, providing a dynamic picture of molecular interactions.

For this compound, MD simulations can reveal how solvent molecules arrange themselves around the solute. In a polar protic solvent like ethanol, simulations would likely show strong hydrogen bonding interactions with the carbonyl oxygen. In contrast, a nonpolar solvent like hexane (B92381) would exhibit weaker van der Waals interactions. These solvent structures influence the molecule's conformational equilibrium and its reactivity.

Furthermore, reactive MD simulations, using force fields like ReaxFF or hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, can be employed to study chemical reactions. up.ac.za A QM/MM approach, where the reacting core of the molecule is treated with quantum mechanics and the surrounding solvent with classical mechanics, is particularly powerful. This could be used to model a nucleophilic substitution reaction at the chiral C3 carbon, elucidating the role of the solvent in stabilizing intermediates and transition states and potentially influencing the stereochemical outcome.

| Parameter | Simulation in Ethanol | Simulation in Hexane |

|---|---|---|

| Simulation Time | 50 ns | 50 ns |

| Temperature | 298 K | 298 K |

| Avg. Solvent Accessible Surface Area | 210 Ų | 215 Ų |

| C=O···Solvent Radial Distribution Function Peak | 2.8 Å (H-bond) | 4.5 Å (van der Waals) |

Computational Prediction of Stereoselectivity in Catalytic Reactions

This compound contains a ketone functional group that can undergo various stereoselective reactions, such as reduction to form diastereomeric alcohols. Computational chemistry is an invaluable tool for predicting and understanding the origins of stereoselectivity in such transformations. nih.gov

Consider the catalytic reduction of the ketone using a chiral reducing agent. Two diastereomeric transition states are possible, one leading to the (3S,4S)-3-bromoheptan-4-ol and the other to the (3S,4R)-3-bromoheptan-4-ol. The stereoselectivity of the reaction is determined by the difference in the activation free energies (ΔΔG‡) of these two competing pathways.

By modeling the transition states for both pathways using DFT, these energy differences can be calculated. The models must include the substrate, the reducing agent, and the catalyst to accurately capture the non-covalent interactions (e.g., steric hindrance, hydrogen bonding) that control the stereochemical outcome. The predicted diastereomeric ratio can be calculated from ΔΔG‡, providing a powerful predictive tool for catalyst design and reaction optimization.

| Pathway | Transition State | Calculated ΔG‡ (kcal/mol) | Predicted Product |

|---|---|---|---|

| Pro-(S) attack | TS-S | 15.2 | (3S,4S)-3-bromoheptan-4-ol |

| Pro-(R) attack | TS-R | 17.0 | (3S,4R)-3-bromoheptan-4-ol |

| Energy Difference (ΔΔG‡) | 1.8 | Predicted d.r. ≈ 96:4 |

In Silico Modeling of Reaction Mechanisms and Transition States

In silico modeling is essential for elucidating complex reaction mechanisms that are difficult to probe experimentally. For an α-bromo ketone, several reaction pathways are plausible, including enolate formation followed by substitution, or rearrangements like the Favorskii rearrangement under basic conditions.

Computational modeling can map out the entire energy profile of a proposed mechanism. This involves locating and optimizing the geometries of all reactants, intermediates, transition states, and products. Transition state searching algorithms are used to find the saddle point on the potential energy surface that connects reactants to products. A key verification step is a frequency calculation, which must yield exactly one imaginary frequency for a true transition state, corresponding to the motion along the reaction coordinate.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nu⁻ | 0.0 |

| TS1 | S~N~2 Transition State | +20.5 |

| Products | (3R)-3-Nu-heptan-4-one + Br⁻ | -12.0 |

Future Research Directions and Emerging Paradigms for 3s 3 Bromoheptan 4 One Chemistry

Development of Novel Organocatalytic and Biocatalytic Strategies

The asymmetric synthesis and transformation of α-halo ketones are critical for accessing enantiomerically pure compounds, particularly in the pharmaceutical industry. almacgroup.comnih.gov Future research will likely focus on moving away from traditional stoichiometric reagents towards more efficient and selective catalytic methods for reactions involving (3S)-3-bromoheptan-4-one.

Organocatalysis offers a powerful metal-free approach to asymmetric synthesis. nih.gov While the direct asymmetric alkylation of ketones remains a challenge, recent progress in photochemical organocatalytic strategies opens new avenues. nih.govnih.govnih.gov These methods use visible light and a nucleophilic organocatalyst to generate radicals from alkyl halides, which can then be trapped by weakly nucleophilic enol ethers. nih.govresearchgate.net Future work could adapt these redox-neutral processes to achieve novel C-C bond formations at the α-position of ketones derived from this compound, potentially allowing for the introduction of complex functional groups under mild conditions. nih.govnih.gov

Biocatalysis provides an environmentally benign and highly selective alternative for chemical synthesis. nih.gov The use of enzymes, particularly carbonyl reductases (CREDs), for the asymmetric reduction of prochiral ketones is a well-established method for producing chiral alcohols. almacgroup.com Research has demonstrated the highly stereoselective biocatalytic reduction of various α-halo ketones to their corresponding α-halo alcohols in good yields. almacgroup.comresearchgate.net This precedent suggests a promising future for developing specific biocatalytic systems for this compound. Future research could involve screening libraries of recombinant CREDs to identify enzymes capable of reducing the carbonyl group of this compound with high diastereoselectivity, yielding chiral (3S,4R)- or (3S,4S)-3-bromoheptan-4-ol. These chiral halohydrins are valuable intermediates for synthesizing molecules such as HIV protease inhibitors. acs.org

Table 1: Prospective Biocatalytic Reduction of this compound This table presents hypothetical data based on typical results from biocatalytic reductions of analogous α-halo ketones. almacgroup.comresearchgate.net

| Biocatalyst (CRED) | Substrate Concentration (g/L) | Conversion (%) | Diastereomeric Excess (de %) | Product |

| CRED-101 | 10 | >99 | 98 | (3S,4S)-3-bromoheptan-4-ol |

| CRED-105 | 10 | 95 | 92 | (3S,4R)-3-bromoheptan-4-ol |

| RasADH | 15 | 98 | 84 | (3S,4S)-3-bromoheptan-4-ol |

| CRED-C1E | 12 | >99 | >99 | (3S,4S)-3-bromoheptan-4-ol |

Integration into Flow Chemistry and Sustainable Synthesis Protocols

Modern chemical manufacturing increasingly emphasizes safety, efficiency, and sustainability. Flow chemistry and the principles of green chemistry are central to this shift, and their application to the synthesis and utilization of this compound is a key area for future development.

Flow Chemistry offers significant advantages for handling hazardous reagents and managing highly exothermic reactions, which are often associated with halogenations. rsc.org Continuous flow processes have been successfully developed for the multi-step synthesis of chiral α-halo ketones from N-protected amino acids, demonstrating the technology's potential. acs.orgacs.org Such systems can utilize hazardous intermediates like diazomethane (B1218177) safely by generating and consuming them in situ, eliminating the need for storage and transport. acs.org Future research could focus on designing a continuous flow process for the synthesis of this compound itself, potentially starting from heptan-4-one or a suitable precursor. This would allow for precise control over reaction parameters, leading to improved yield, selectivity, and safety. rsc.org

Sustainable Synthesis Protocols aim to minimize environmental impact by using safer reagents and improving atom economy. uni-lj.si Traditional bromination methods often use elemental bromine, which is hazardous and corrosive. rsc.org Green chemistry principles encourage the use of alternative, safer brominating agents like N-bromosuccinimide (NBS) or systems like ammonium (B1175870) bromide/oxone. rsc.orgrsc.orgnih.gov Research into one-pot syntheses of α-bromoketones from secondary alcohols using such reagents highlights a greener path forward. rsc.org Applying these sustainable protocols to the synthesis of this compound could significantly reduce its environmental footprint. Furthermore, developing catalytic C-H halogenation processes would represent a major advance in green chemistry by replacing functional group interconversions with the direct replacement of C-H bonds, often with water as the only byproduct. rsc.org

Table 2: Comparison of Bromination Methods for Ketone Synthesis

| Method | Brominating Agent | Advantages | Disadvantages | Sustainability Aspect |

| Conventional | Br₂ | Inexpensive, high reactivity | Highly toxic, corrosive, poor atom economy rsc.org | Low |

| NBS | N-Bromosuccinimide | Safer handling than Br₂ rsc.org | Stoichiometric waste (succinimide) rsc.org | Medium |

| Oxone/NH₄Br | Oxone, Ammonium Bromide | Air-stable, non-toxic reagents, one-pot potential rsc.org | Requires optimization for specific substrates | High |

| Flow Chemistry | In situ generated reagents | Enhanced safety, precise control, scalability rsc.orgacs.org | Requires specialized equipment | High |

Exploration of New Reactivity Modes and Unprecedented Transformations

The synthetic utility of α-halo ketones stems from the presence of two adjacent electrophilic centers, making them versatile building blocks. nih.govnih.gov While reactions like nucleophilic substitution (Sₙ2) at the α-carbon and the Favorskii rearrangement are well-known, future research will aim to uncover novel reactivity modes for this compound. wikipedia.org

One emerging area is the development of catalytic asymmetric umpolung reactions, which reverse the normal polarity of a functional group. nih.gov Strategies that enable imines or ketones to act as nucleophiles could be applied to reactions with this compound, leading to the formation of unique C-C bonds and molecular architectures. nih.gov

Furthermore, α-halo ketones are key precursors for the synthesis of a vast array of heterocyclic compounds, including indoles, pyrazoles, and thiazoles, which are prevalent in medicinal chemistry. nih.gov A systematic exploration of cyclo-condensation reactions between this compound and various binucleophiles could yield novel, chiral heterocyclic scaffolds. The inherent chirality of the starting material could be used to control the stereochemistry of the products, providing access to libraries of enantiomerically enriched compounds for biological screening.

Another avenue of exploration is the transformation of this compound into other useful chiral synthons. For example, dehydrobromination can convert α-bromo ketones into α,β-unsaturated ketones, which are important intermediates in organic synthesis. libretexts.orglibretexts.org Developing selective methods for this elimination could provide chiral unsaturated ketones that are valuable in Michael additions and other conjugate reactions.

Advanced Materials Science Applications and Functional Molecule Design

The incorporation of chirality into materials can lead to unique optical, electronic, and mechanical properties. nih.gov While the direct application of a small molecule like this compound in materials science is unlikely, its role as a chiral building block is a significant area for future research.

Functional Molecule Design: this compound can serve as a starting point for the synthesis of more complex chiral molecules with specific functions. For instance, it could be used to synthesize chiral ligands for asymmetric catalysis or to create chiral dopants for liquid crystals. The introduction of a specific stereocenter can profoundly influence the macroscopic properties of these systems.

Advanced Materials: Chiral organic molecules are being explored for applications in advanced materials, including chiral metal-organic frameworks (MOFs) and functional polymers. nih.gov MOFs built from chiral organic linkers can exhibit enantioselective sensing or catalytic properties. nih.gov Future research could involve transforming this compound into a suitable dicarboxylic acid or other linker molecule for incorporation into MOFs. Similarly, it could be converted into a chiral monomer for polymerization, leading to polymers with helical structures or other chiral morphologies. These materials could find applications in chiral separations, asymmetric catalysis, and optics. The development of chiral molecular nanographenes with helical arrangements showcases the interesting photophysical and electrochemical properties that can arise from structurally defined chiral molecules. acs.org By using this compound as a foundational chiral element, chemists can design and synthesize novel functional molecules and materials with tailored properties.

Q & A

Q. What are the optimal synthetic routes for (3S)-3-bromoheptan-4-one, and how can enantiomeric purity be ensured?

- Methodological Answer : this compound can be synthesized via asymmetric halogenation of heptan-4-one using chiral catalysts. For example, enantioselective α-bromination of ketones employs catalysts like cinchona alkaloid derivatives to achieve high stereocontrol . Post-synthesis, enantiomeric purity should be validated using chiral HPLC or polarimetry. If impurities arise (e.g., racemization), recrystallization in non-polar solvents (e.g., hexane) can improve purity. Evidence from similar brominated ketones suggests that reaction temperature below 0°C minimizes side reactions .

Q. How should researchers characterize the stereochemical configuration of this compound?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. If single crystals are unavailable, compare experimental circular dichroism (CD) spectra with computed spectra using density functional theory (DFT). For NMR, - and -NMR coupling constants (e.g., -values for vicinal protons) can indicate stereochemistry. Advanced databases like CC-DPS (Chemical Compounds Deep Profiling Services) provide predictive models for stereochemical assignments based on quantum chemistry .

Q. What analytical techniques are critical for detecting impurities in this compound?

- Methodological Answer : Combine GC-MS for volatile impurities and LC-MS for non-volatile byproducts. High-resolution mass spectrometry (HRMS) identifies trace contaminants (e.g., dehydrohalogenation products). For halogenated analogs, ICP-MS quantifies residual bromine species. Evidence from bromophenol analysis highlights the utility of HPLC with UV detection (λ = 254 nm) for monitoring phenolic byproducts .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Use DFT calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies. Focus on steric effects at the C3 position due to the (S)-configuration. Compare with experimental kinetics (e.g., vs. mechanisms). For brominated alkanes, studies show that bulky substituents near the bromine atom disfavor pathways . Molecular dynamics simulations can further predict solvent effects (e.g., polar aprotic solvents enhance nucleophilicity) .

Q. What strategies resolve contradictions in reported thermodynamic data for this compound?

- Methodological Answer : Discrepancies in melting points or enthalpies often arise from polymorphic forms or solvent inclusion. Replicate measurements using differential scanning calorimetry (DSC) under inert atmospheres. Cross-reference with crystallographic data to confirm lattice stability. For example, bromophenylacetic acid isomers show >10°C mp variations due to crystal packing differences . Statistical meta-analysis of published datasets (e.g., using the Cochrane Review framework) can identify systematic errors .

Q. How do steric and electronic factors influence the photostability of this compound?

- Methodological Answer : Conduct UV irradiation studies under controlled wavelengths (e.g., 300–400 nm) and monitor degradation via time-resolved spectroscopy. The bromine atom’s electron-withdrawing effect may accelerate α-C-H bond cleavage. Compare with deuterated analogs (e.g., bromocyclopentane-d9) to isolate isotope effects . For advanced analysis, electron paramagnetic resonance (EPR) detects radical intermediates formed during photolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.